molecular formula C10H7NO2 B097937 4-Cyanocinnamic acid CAS No. 16642-94-7

4-Cyanocinnamic acid

Cat. No.: B097937
CAS No.: 16642-94-7
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
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Scientific Research Applications

Mifegyne has a wide range of applications in scientific research, including:

    Chemistry: Study of steroid synthesis and functionalization.

    Biology: Investigation of hormone receptor interactions.

    Medicine: Use in medical termination of pregnancy and management of Cushing’s syndrome.

    Industry: Production of pharmaceutical formulations.

Mechanism of Action

Target of Action

4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . Aldose reductase is an enzyme involved in glucose metabolism, specifically the polyol pathway, and plays a significant role in diabetic complications . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .

Mode of Action

This compound interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, leading to a decrease in the conversion of glucose to sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted to sorbitol by ALR2, and sorbitol is subsequently converted to fructose . Overproduction of sorbitol and depletion of NADPH cell stores can increase the susceptibility of cells to damage by reactive oxygen species (ROS) . The formation of fructose in the polyol pathway contributes to the glycation process .

Pharmacokinetics

The compound’s ability to inhibit alr2 and monocarboxylic acid transport suggests it may have good bioavailability .

Result of Action

The inhibition of ALR2 by this compound leads to a reduction in the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can attenuate hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improve the body weight and morphology of embryos . It also restores the expression of the paired box type 3 transcription factor (Pax3) .

Safety and Hazards

The safety and hazards associated with 4-Cyanocinnamic acid have been discussed in various resources . For instance, one resource provided a safety data sheet for α-Cyanocinnamic acid, which included information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions of research on 4-Cyanocinnamic acid and its derivatives have been discussed in various studies . For instance, one study suggested that this compound could play a therapeutic role in renal fibrosis associated with chronic kidney disease .

Biochemical Analysis

Biochemical Properties

4-Cyanocinnamic acid interacts with various enzymes and proteins. It is commonly used as a matrix for analyzing peptides by matrix-assisted laser desorption/ionization mass spectrometry . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .

Metabolic Pathways

This compound is involved in the polyol pathway, a metabolic pathway that results in overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores . It interacts with enzymes such as aldose reductase (ALR2), and its inhibition of ALR2 activity can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transporters, which are involved in the transport of lactate and pyruvate .

Subcellular Localization

Given its role as an inhibitor of monocarboxylate transporters, it may be localized to the cellular membrane where these transporters are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mifegyne is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its biological activity. Key steps include:

Industrial Production Methods: Industrial production of Mifegyne involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mifegyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Mifegyne is unique due to its specific formulation and dosage, making it highly effective for medical termination of pregnancy. Compared to other compounds, Mifegyne has a well-established safety profile and is widely used in clinical practice .

Properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZQKYCNGNRBV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277921
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16642-94-7, 18664-39-6
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16642-94-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18664-39-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E)-3-(4-cyanophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A Heck reaction of 4-bromobenzonitrile and acrylic acid gave 4-cyanocinnamic acid. The acid was reduced to the corresponding alcohol with ethyl chloroformate and then sodium borohydride. Yield 78.6%
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

0.2mol of p-cyanobenzaldehyde and 0.3mol of malonic acid were dissolved in 80ml of pyridine at room temperature, and 30 drops of piperidine were added thereto. The mixture was heated and stirred for 4 hours at about 100° C. After the reaction, the solution was poured slowly into dilute hydrochloric acid (250ml hydrochloric acid/250g water). Then, the resulting white precipitate was separated by filtering and washed with dilute hydrochloric acid and water, and was recrystallized by use of glacial acetic acid to obtain p-cyanocinnamic acid. 0.3mol of thionyl chloride was added to 0.1mol of the p-cyanocinnamic acid and the mixture was heated and stirred at about 80° C for 3 hours. An excess thionyl chloride was then removed under reduced pressure to obtain p-cyanocinnamic acid chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?

A1: While not directly addressed in the provided abstracts, research suggests that this compound can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.

Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and this compound?

A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and this compound. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.

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